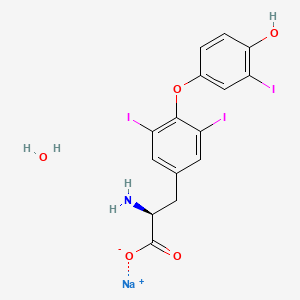

3,3',5-Triiodo-L-thyronine sodium salt hydrate

Description

3,3',5-Triiodo-L-thyronine sodium salt hydrate (CAS 55-06-1), commonly abbreviated as T3 sodium salt hydrate, is the bioactive sodium salt form of the thyroid hormone triiodothyronine (T3). It binds to nuclear thyroid receptors (TRα and TRβ) to regulate gene expression, influencing metabolic processes, cell differentiation, and development . Key applications include:

- Cancer Research: Inhibits proliferation of pancreatic adenocarcinoma cells (e.g., hPANC-1 and Capan1) and enhances chemotherapeutic cytotoxicity when combined with gemcitabine or cisplatin .

- Metabolic Studies: Modulates basal metabolic rate, thermogenesis, and lipid/carbohydrate metabolism .

The compound is supplied as a sodium salt hydrate to enhance solubility and stability in aqueous solutions, making it suitable for cell culture and in vitro assays .

Properties

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGJMZGKFAPCCR-LTCKWSDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I3NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Large-Scale Iodination Reaction

The industrial synthesis of 3,3',5-triiodo-L-thyronine sodium salt hydrate primarily follows the method outlined in JP5833222B2. L-thyrosine serves as the starting material, undergoing iodination in a two-step process:

- Iodinating Mixture Preparation : A solution of iodine (0.48 kg) and sodium iodide (0.65 kg) in water is stirred at 18–22°C until complete dissolution.

- Reaction with L-Thyrosine : L-thyrosine (1 kg), sodium iodide (0.32 kg), and 70% monoethylamine are combined in a separate reactor. The iodinating mixture is added gradually, forming a suspension stirred for 6 hours at 18–22°C.

The reaction’s success hinges on maintaining strict temperature control during the exothermic iodination phase. Post-reaction, the mixture is cooled to 0°C over 1 hour to precipitate crude product, achieving a yield of 98% relative to the starting L-thyrosine.

Purification and Crystallization

Crude product purification involves sequential washes with water and acetic acid to remove residual iodine and sodium salts. Key steps include:

- Anhydrification : The wet solid is suspended in dimethylacetamide (DMAC, 12.15 kg) and distilled under vacuum to remove water.

- Sulfonation : Chilled DMAC suspension is treated with camphorsulfonic acid (CSA, 1.54 kg) at 5–10°C, followed by neutralization with sodium carbonate to pH 9.

- Column Chromatography : Amberlite XAD 1600 resin eluted with water/acetone gradients (95:5 to 70:30) isolates high-purity fractions (>99% HPLC).

Final crystallization employs ethanol/water mixtures, cooling the solution to 0°C to precipitate the sodium salt hydrate. Drying under vacuum at 40°C yields a white crystalline solid.

Biochemical Preparation via Deiodination of Thyroxine (T4)

Enzymatic Conversion Pathways

In vivo, 3,3',5-triiodo-L-thyronine is generated by 5'-monodeiodination of thyroxine (T4) via deiodinase enzymes in tissues such as the liver and kidney. While less common industrially, this pathway is replicated in vitro using iodothyronine deiodinase extracts:

Comparative Efficiency

Table 1 contrasts key metrics of chemical versus biochemical synthesis:

Chemical synthesis dominates industrial production due to superior yields and scalability, whereas biochemical methods remain confined to research settings.

Solubility and Stability Profiling

Solvent Compatibility

Solubility data from multiple sources inform storage and handling protocols:

- Aqueous Solutions : Sparingly soluble in water (0.5 mg/mL at pH 7.2); solubility increases in acidic (1 N HCl: 20 mg/mL) or alkaline conditions (1 N NaOH: 1 mg/mL).

- Organic Solvents : Soluble in dimethylformamide (DMF, 0.25 mg/mL) and dimethyl sulfoxide (DMSO, 1 mg/mL). Ethanol/water mixtures (1:2 ratio) enhance solubility to 5 mg/mL during crystallization.

Stability Under Varied Conditions

- Thermal Stability : Decomposes at 205°C; storage at -20°C recommended for long-term stability (>4 years).

- pH Sensitivity : Stable in neutral to weakly alkaline conditions (pH 7–9); degradation accelerates below pH 3 or above pH 10.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Metabolic Transformations

T3 undergoes further peripheral metabolism to regulate its activity and clearance:

Reverse T3 (rT3) Formation

Inactive rT3 is generated via inner-ring deiodination by 5-deiodinase (Type III) , a process upregulated in hyperthyroidism or critical illness :

Amino Acid Conjugation

T3 is conjugated via glucuronidation or sulfation to enhance water solubility for renal excretion :

| Conjugation Type | Enzyme | Site of Action | Excretion Route |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Liver | Bile/Feces |

| Sulfation | Sulfotransferases (SULT) | Liver, kidney | Urine |

Solubility and Stability

-

Solvents : Soluble in DMSO (1 mg/mL), methanol, and NaOH; sparingly soluble in water .

-

Degradation : Light-sensitive; decomposes at temperatures >236°C .

Oxidative Reactions

Under strong oxidizing conditions, T3 releases iodine and forms thyronine derivatives , though such reactions are not biologically significant .

Interaction with Receptors

T3 binds nuclear thyroid hormone receptors (TRα/TRβ) to modulate gene expression. The binding involves:

-

Receptor dimerization with retinoid X receptor (RXR).

-

DNA recognition at thyroid hormone response elements (TREs) .

| Receptor Subtype | Affinity (Kd) | Primary Target Genes |

|---|---|---|

| TRα | 2.3 nM | Cardiac myosin, Na+/K+ ATPase |

| TRβ | 2.3 nM | LDL receptor, malic enzyme |

Comparative Reactivity with Structural Analogs

T3’s reactivity differs from related iodothyronines due to its three iodine atoms:

| Compound | Iodine Positions | Biological Activity |

|---|---|---|

| T3 | 3, 3', 5' | High (agonist) |

| T4 | 3, 5, 3', 5' | Prohormone |

| 3,5-T2 | 3, 5 | Low |

Scientific Research Applications

3,3',5-Triiodo-L-thyronine sodium salt hydrate is a thyroid hormone salt that is converted from thyroxine via deiodination . It binds to thyroid hormone receptors TRα and TRβ and is important for cell growth and differentiation .

Scientific Research Applications

This compound has several applications in scientific research:

- Cell Differentiation It promotes pancreatic β cell differentiation from human pluripotent stem cells .

- Cancer Research It inhibits the proliferation of pancreatic adenocarcinoma . T(3) can reduce the cell growth of human pancreatic duct cell lines and increase the effect of chemotherapeutic drugs at conventional concentrations . T(3) in combination with low doses of gemcitabine and cisplatin can potentiate the cytotoxic action of these chemotherapic drugs .

- Inhibition of Leucine Transport 3,3',5-Triiodo-L-thyronine inhibits leucine transport by pituitary cells .

Effects on Na+-K+-ATPase Activity

- L-triiodothyronine (T3) is distributed, concentrated, and metabolized in the synaptosomal fraction of adult rat cerebral .

- In vitro addition of T3 inhibits Na+-K+-ATPase activity in a dose-dependent manner . T4 has a similar inhibitory effect on Na+-K+-ATPase activity, while T2 has minimal effects .

- The inhibitory action of ISO on the Na+-K+-ATPase activity was counteracted by PROP, whereas PROP could not block T3-mediated inhibition of the enzyme activity . Instead PROP potentiated the T3-mediated inhibition of the enzyme activity in a dose-dependent manner .

- Sodium orthovanadate enhances the inhibitory effect of T3 on Na+-K+-ATPase activity in a dose-dependent way .

Solubility

Mechanism of Action

3,3’,5-Triiodo-L-thyronine sodium salt hydrate exerts its effects by binding to thyroid hormone receptors in the cell nucleus. This binding initiates a cascade of molecular events that regulate gene expression and protein synthesis. The compound influences various metabolic pathways, including those involved in energy production, lipid metabolism, and growth . The interaction with nonhistone proteins in the chromatin is crucial for its thyroid hormone activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Thyroid Hormones and Metabolites

3,3',5,5'-Tetraiodo-L-Thyronine (T4)

- Structure : Contains an additional iodine atom at the 5' position compared to T3.

- Function : Prohormone converted to active T3 via deiodination. Binds TRα/TRβ with lower affinity than T3 .

- Potency : 4–10 times less potent than T3 in transcriptional activation .

- Applications : Used to study thyroid hormone synthesis and transport .

3,3',5'-Triiodo-L-Thyronine (Reverse T3, rT3)

- Structure : Iodine at positions 3, 3', and 5' (vs. 3, 3', 5 in T3).

- Function : Inactive metabolite generated from T4 deiodination. Antagonizes T3-mediated gene expression .

- Applications : Biomarker for thyroid dysfunction; used to study deiodinase enzyme activity .

3,3',5-Triiodothyroacetic Acid (Triac)

- Structure : Carboxylic acid derivative of T3.

- Function : Metabolite with thyroid hormone-like activity. Binds TRβ preferentially over TRα .

- Potency : Similar to T3 in receptor activation but with altered pharmacokinetics .

- Applications : Used in assays to detect thyroid receptor ligands and endocrine disruptors .

GC-1 (Sobetirome)

- Structure: Non-iodinated synthetic agonist with a diphenyl ether backbone.

- Function : Selective TRβ agonist (100-fold selectivity over TRα).

- Applications : Investigated for treating hypercholesterolemia and obesity without cardiotoxic effects .

KB-141

Comparison Table: Key Thyroid-Related Compounds

Research Findings and Functional Insights

Receptor Binding and Transcriptional Activity

Metabolic and Therapeutic Effects

Biological Activity

3,3',5-Triiodo-L-thyronine sodium salt hydrate, commonly known as Liothyronine (T3), is a potent thyroid hormone that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

Chemical Structure:

- Molecular Formula: C₁₅H₁₁I₃NNaO₄

- CAS Number: 345957-19-9

- Molecular Weight: 673.0 g/mol

Liothyronine is synthesized from thyroxine (T4) through deiodination and acts primarily by binding to thyroid hormone receptors (TRs), specifically TRα and TRβ. The binding affinity for these receptors is notably high, with dissociation constants (Kd) reported at approximately 0.06 nM for both receptors . This interaction initiates a cascade of genomic and non-genomic effects that regulate various physiological functions.

Biological Activities

- Metabolic Regulation:

- Cell Differentiation:

- Hematopoiesis:

- Cancer Research:

Table 1: Summary of Biological Activities of T3

Case Studies

Case Study 1: Impact on Hematopoiesis

In a controlled laboratory setting, human CD34(+) progenitor cells were treated with varying concentrations of T3. The results indicated enhanced clonogenic growth in response to T3 exposure, highlighting its role in hematopoietic regulation .

Case Study 2: Cancer Cell Proliferation

A study focusing on pancreatic adenocarcinoma revealed that treatment with T3 led to a significant reduction in cell viability and proliferation rates. The mechanism was attributed to the induction of apoptosis pathways mediated by T3's interaction with TRs .

Q & A

Q. How should 3,3',5-Triiodo-L-thyronine sodium salt hydrate be stored to maintain stability?

Q. What are the recommended methods for preparing stock solutions of this compound?

- Methodological Answer: Dissolve the compound in 4M ammonium hydroxide in methanol (50 mg/mL) for primary stock preparation. Filter through a 0.22 µm membrane to sterilize, avoiding heat or UV exposure. For cell culture, dilute further in PBS or culture media to working concentrations (e.g., 1–100 nM) .

Q. How can researchers verify the purity and identity of the compound prior to experimental use?

- Methodological Answer: Use HPLC (>98% purity threshold) and mass spectrometry (expected molecular weight: 650.97 g/mol) for chemical validation. Compare retention times and spectral profiles against certified reference standards. For structural confirmation, employ NMR (e.g., characteristic iodine peaks at δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. What experimental approaches are used to determine the EC50 of this compound in thyroid receptor transactivation assays?

- Methodological Answer: Use luciferase-based reporter assays in thyroid receptor (TR)-expressing cell lines (e.g., HEK293 or GH3 cells). Serial dilute the compound (e.g., 10^-12 to 10^-6 M) and measure luminescence after 24–48 hours. Calculate EC50 via nonlinear regression (e.g., log[agonist] vs. response in GraphPad Prism). Reference values: Log[EC50] = 2.5 M (Table 3, ).

Q. How do researchers resolve discrepancies in potency measurements (e.g., EC10 vs. EC50) across different experimental setups?

- Methodological Answer: Discrepancies may arise from cell type variability (e.g., endogenous receptor levels) or assay sensitivity . Normalize data to internal controls (e.g., T3 as a positive control) and validate using orthogonal methods like radioligand binding assays . EC10 reflects threshold activity, while EC50 indicates half-maximal efficacy; both should align with dose-response curve linearity (R² > 0.95) .

Q. What considerations are critical when designing in vitro studies to assess thyroid hormone receptor binding kinetics using this compound?

- Methodological Answer:

- Receptor Source: Use purified TRβ1 or TRα isoforms to avoid cross-reactivity.

- Binding Buffer: Include 10 mM DTT and 0.01% CHAPS to maintain receptor stability.

- Competition Assays: Co-incubate with radiolabeled T3 (e.g., ¹²⁵I-T3) and quantify displacement via scintillation counting.

- Data Analysis: Calculate Kd using the Cheng-Prusoff equation, accounting for ligand depletion at high concentrations .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.